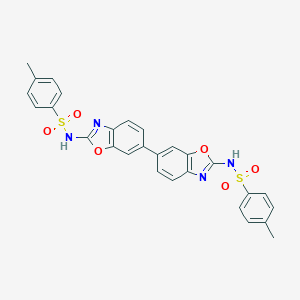
N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide, also known as FMPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medical research. FMPA is a pyridazine-based compound that has shown promising results in various studies, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide involves the inhibition of the enzyme topoisomerase II, which is responsible for the regulation of DNA replication and transcription. By inhibiting this enzyme, this compound prevents cancer cells from dividing and proliferating, ultimately leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, making it an attractive candidate for cancer therapy. Studies have also shown that this compound has anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide is its potency against cancer cells, making it a valuable tool for cancer research. However, this compound's mechanism of action is not yet fully understood, which may limit its potential applications. Additionally, this compound's synthesis is complex and time-consuming, which may hinder its widespread use in research.
Orientations Futures
There are several future directions for the study of N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide. One area of interest is the development of more efficient synthesis methods for this compound, which would enable its wider use in research. Another area of interest is the elucidation of this compound's mechanism of action, which would provide valuable insights into its potential applications in cancer therapy. Additionally, further studies are needed to explore this compound's potential applications in the treatment of other diseases, such as inflammatory disorders.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide involves a multi-step process that begins with the reaction between 4-fluoroaniline and 2-bromoacetylacetone to produce an intermediate compound. This intermediate is then reacted with hydrazine hydrate to form the pyridazine ring, which is subsequently functionalized with an acetamide group to yield this compound.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide has been extensively studied for its potential applications in cancer research. Studies have shown that this compound has potent cytotoxic effects on a variety of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
Formule moléculaire |
C13H14FN3O2 |
|---|---|
Poids moléculaire |
263.27 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)acetamide |
InChI |
InChI=1S/C13H14FN3O2/c1-8-6-9(13(19)17-16-8)7-12(18)15-11-4-2-10(14)3-5-11/h2-5,9H,6-7H2,1H3,(H,15,18)(H,17,19) |
Clé InChI |
MNRZATAXCVOLFN-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)C(C1)CC(=O)NC2=CC=C(C=C2)F |
SMILES canonique |
CC1=NNC(=O)C(C1)CC(=O)NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine](/img/structure/B296104.png)
![N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine](/img/structure/B296105.png)
![2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone](/img/structure/B296108.png)


![8-methyl-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B296112.png)
![9,10-dimethyl-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B296117.png)

![N-(4-chlorophenyl)-N'-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid](/img/structure/B296122.png)

![2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B296127.png)
![6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296130.png)
